molecular formula C13H10ClNO2 B6390059 3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid CAS No. 1261899-02-8

3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6390059
CAS No.: 1261899-02-8
M. Wt: 247.67 g/mol
InChI Key: FIQZLCGAZAOUDR-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-chloro-5-methylphenyl group at the 3-position

Preparation Methods

The synthesis of 3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Amidation: The carboxylic acid can react with amines to form amides, which are useful intermediates in medicinal chemistry.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and catalysts (e.g., palladium, platinum).

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Similar compounds to 3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid include other pyridine carboxylic acids and substituted phenyl derivatives. For example:

    3-(3-Chlorophenyl)pyridine-4-carboxylic acid: Similar structure but lacks the methyl group, which can affect its reactivity and binding properties.

    3-(3-Methylphenyl)pyridine-4-carboxylic acid: Similar structure but lacks the chloro group, which can influence its electronic properties and reactivity.

    3-(3-Bromo-5-methylphenyl)pyridine-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and applications.

The uniqueness of this compound lies in the specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-4-9(6-10(14)5-8)12-7-15-3-2-11(12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQZLCGAZAOUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687629
Record name 3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-02-8
Record name 3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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